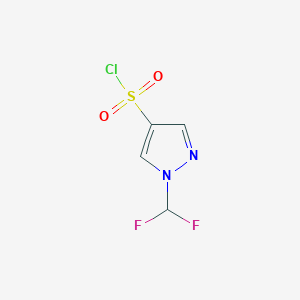

1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

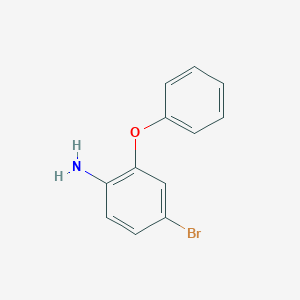

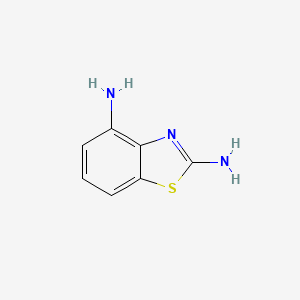

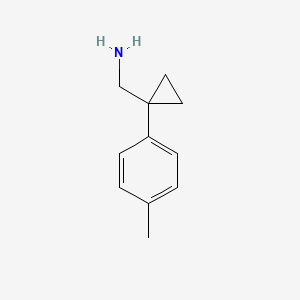

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS# 1006320-00-8) is a useful research chemical . It has a molecular weight of 216.59 and a molecular formula of C4H3ClF2N2O2S . The IUPAC name for this compound is 1-(difluoromethyl)pyrazole-4-sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group at the 1-position and a sulfonyl chloride group at the 4-position . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current literature.Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm^3 and a boiling point of 271.2±40.0 ℃ at 760 mmHg . It also has a complexity of 252 and a topological polar surface area of 60.3 .Aplicaciones Científicas De Investigación

Antifungal Applications

The compound’s structure suggests potential use in antifungal treatments. Similar compounds have shown effectiveness against phytopathogenic fungi, indicating that “1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride” could be synthesized into amides with antifungal properties .

Organic Synthesis

This compound could be used in late-stage functionalization, a technique valuable for introducing fluorine atoms into organic molecules, which is crucial for creating compounds with desired physical, chemical, or biological properties .

Direcciones Futuras

The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications for difluoromethylated compounds in pharmaceutical and agrochemical contexts .

Mecanismo De Acción

Target of Action

The primary target of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in the mitochondrial respiration chain .

Mode of Action

The compound acts by inhibiting the activity of SDH . This inhibition disrupts the normal functioning of the mitochondrial respiration chain, leading to changes in the energy production of the cell .

Biochemical Pathways

The inhibition of SDH affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or the citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production and can affect various downstream processes.

Pharmacokinetics

The compound’s difluoromethyl group may enhance its metabolic stability and bioavailability .

Result of Action

The inhibition of SDH by 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can lead to a decrease in cellular energy production. This can result in the death of cells, particularly in organisms that heavily rely on the TCA cycle for energy production .

Action Environment

The action, efficacy, and stability of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature can influence the compound’s stability and its interaction with the target enzyme .

Propiedades

IUPAC Name |

1-(difluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGBFMWJADECPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599100 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006320-00-8 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)

amine](/img/structure/B1320156.png)